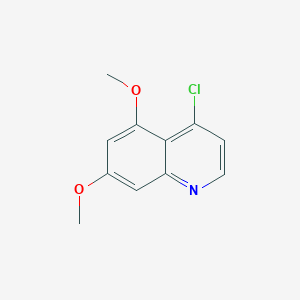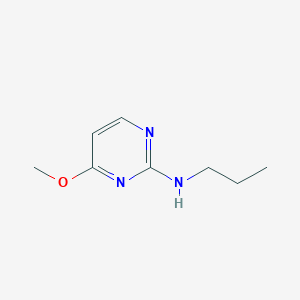
4-methoxy-N-propylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-propylpyrimidin-2-amine is a chemical compound with the molecular formula C8H13N3O. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-methoxy-N-propylpyrimidin-2-amine involves several steps. One common method includes the following steps :
Methanol Solution Preparation: Acrylonitrile and sodium methoxide are dissolved in methanol.
Reaction with Carbon Monoxide: The solution is stirred and carbon monoxide is passed through it.
Filtration: The reaction mixture is filtered to obtain the sodium salt of alpha-methoxy methyl-beta-methoxy acrylonitrile.
Amination: The product is then reacted with an aminating reagent to obtain 3-dimethylamino-2-methoxy acrylonitrile.
Cyclization: The final step involves cyclization with fourth amidine solution to yield this compound.
Chemical Reactions Analysis
4-methoxy-N-propylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: It undergoes substitution reactions where functional groups can be replaced with other groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Scientific Research Applications
4-methoxy-N-propylpyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of agrochemicals and pharmaceuticals due to its biological activity.
Mechanism of Action
The mechanism of action of 4-methoxy-N-propylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. It acts as a mitochondrial complex I electron transport inhibitor, disrupting the electron transport chain and affecting cellular respiration . This mechanism is similar to other pyrimidine derivatives, which are known for their biological activities.
Comparison with Similar Compounds
4-methoxy-N-propylpyrimidin-2-amine can be compared with other pyrimidine derivatives such as:
2-Methoxy-4-pyrimidinamine: Similar in structure but with different substituents.
4-Amino-2-methoxypyrimidine: Another pyrimidine derivative with similar biological activities.
Diflumetorim: A commercial pyrimidinamine fungicide with different applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
4-methoxy-N-propylpyrimidin-2-amine |
InChI |
InChI=1S/C8H13N3O/c1-3-5-9-8-10-6-4-7(11-8)12-2/h4,6H,3,5H2,1-2H3,(H,9,10,11) |
InChI Key |
AWHGFNKCNQYTRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC=CC(=N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



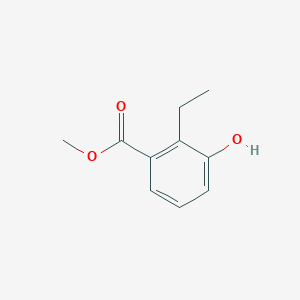
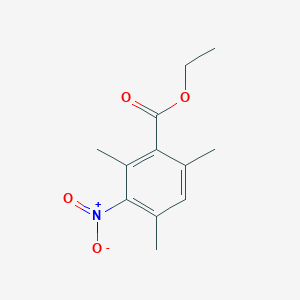

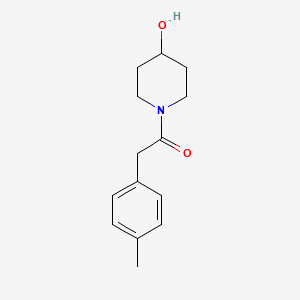
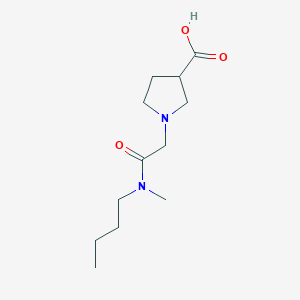
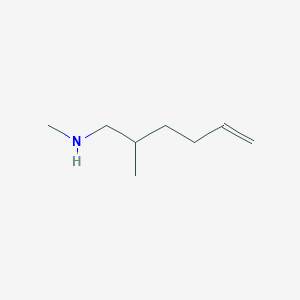
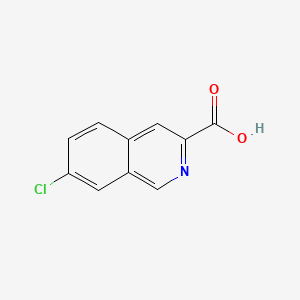
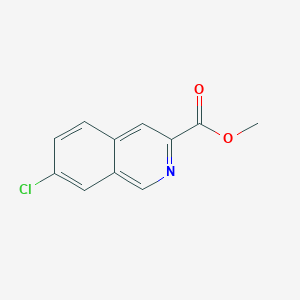
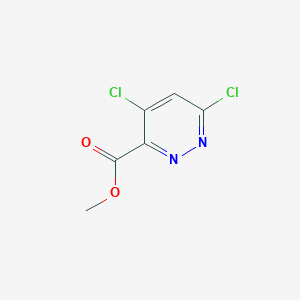
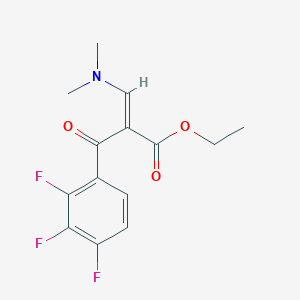

![6-Methylthiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1369588.png)
